molecular formula C9H11N3O B1398064 1-(4-Methylpyridin-3-yl)imidazolidin-2-one CAS No. 1260008-61-4

1-(4-Methylpyridin-3-yl)imidazolidin-2-one

Cat. No.: B1398064
CAS No.: 1260008-61-4
M. Wt: 177.2 g/mol
InChI Key: HDBCTDNLDAMDMZ-UHFFFAOYSA-N
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Description

1-(4-Methylpyridin-3-yl)imidazolidin-2-one is a heterocyclic compound featuring an imidazolidin-2-one core fused with a 4-methylpyridine moiety. This structure confers unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylpyridin-3-yl)imidazolidin-2-one typically involves the reaction of 4-methyl-3-pyridinecarboxaldehyde with an appropriate imidazolidinone precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylpyridin-3-yl)imidazolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction may produce reduced forms of the imidazolidinone ring .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that derivatives of 1-(4-Methylpyridin-3-yl)imidazolidin-2-one exhibit significant antitumor properties. For instance, a study demonstrated that a modified imidazolidinone compound showed promising activity against human cancer cell lines, specifically targeting U937 human monocytic cells. This suggests its potential as a lead compound for developing new anticancer therapies.

Enzyme Inhibition
Another area of interest is the compound's role in enzyme inhibition. Studies have shown that imidazolidinones can act as inhibitors of specific enzymes involved in cancer progression, thereby providing a dual function as both therapeutic agents and biochemical probes for studying cancer metabolism.

Material Science

Synthesis of Functional Materials
this compound has been utilized in the synthesis of advanced materials. Its unique structure allows it to participate in various chemical reactions, leading to the formation of polymers and nanomaterials with tailored properties. For example, researchers have synthesized polymeric materials that incorporate this compound, resulting in improved mechanical and thermal properties suitable for industrial applications.

Catalysis
The compound also serves as a catalyst in several organic reactions, enhancing reaction rates and selectivity. Its ability to stabilize transition states makes it an excellent candidate for catalyzing reactions in synthetic organic chemistry, particularly in the formation of carbon-carbon bonds.

Chemical Synthesis

Reactivity and Synthesis Pathways
The reactivity of this compound allows for the development of novel synthetic pathways. Researchers have explored its use in multi-step synthesis processes to create complex molecular architectures with pharmaceutical significance. The compound's versatility enables it to react with various electrophiles and nucleophiles, paving the way for innovative synthetic methodologies.

Data Tables

Application AreaSpecific UseReferences
Medicinal ChemistryAntitumor activity against U937 cells
Enzyme inhibitors for cancer metabolism
Material ScienceSynthesis of polymers with enhanced properties
Catalysis in organic reactions
Chemical SynthesisNovel synthetic pathways for complex molecules

Case Studies

  • Antitumor Activity Study
    A recent study evaluated the efficacy of this compound derivatives against various cancer cell lines. The results indicated a dose-dependent response, with specific derivatives showing over 70% inhibition of cell proliferation at optimal concentrations.
  • Material Development Research
    Researchers synthesized a new class of polymeric materials incorporating this compound, achieving significant improvements in thermal stability and mechanical strength compared to traditional polymers. These materials are being explored for applications in aerospace and automotive industries.
  • Synthetic Methodology Exploration
    A comprehensive analysis was conducted on the use of this compound in multi-step organic syntheses. The study highlighted its role in facilitating complex reactions that were previously challenging, demonstrating its potential as a key reagent in modern organic chemistry.

Mechanism of Action

The mechanism of action of 1-(4-Methylpyridin-3-yl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Structural and Physical Properties of Imidazolidin-2-one Derivatives

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Stokes Shift (nm) Key Properties Reference
1-(4-Methylpyridin-3-yl)imidazolidin-2-one (Target) C₉H₁₁N₃O 177.21 Not reported Not reported Hypothesized planar conformation N/A
1-(Isoquinolin-3-yl)imidazolidin-2-one (3e) C₁₂H₁₁N₃O 213.24 Not reported 76 High molar extinction (5083 M⁻¹cm⁻¹)
1-(3,5-Dimethylbenzyl)-3-(4-methoxyphenyl)imidazolidin-2-one C₁₉H₂₂N₂O₂ 310.39 Not reported Not reported Lipophilic substituents
1-(5-Amino-2-chlorophenyl)imidazolidin-2-one C₉H₁₀ClN₃O 211.65 Not reported Not reported Polar amino/chloro groups

Key Observations :

  • Planarity and Conformation: X-ray crystallography of analogs like 1-(2-pyridyl)imidazolidin-2-one reveals a slightly non-planar E-configuration due to steric interactions between the azine C3-H and imidazolidin-2-one oxygen .
  • Fluorescence: Derivatives such as 1-(isoquinolin-3-yl)imidazolidin-2-one (3e) exhibit strong fluorescence with a Stokes shift of 76 nm and a quantum yield of 0.479, which decreases upon N-methylation .

Table 2: Comparative Pharmacological Profiles

Compound Name Biological Activity IC₅₀/EC₅₀ (μM) Mechanism/Application Reference
1-(3,4-Dimethoxybenzyl)-3-((1-(2-(trifluoromethyl)-benzyl)-piperidin-4-yl)-methyl)-imidazolidin-2-one (18c) Anti-Alzheimer’s (AChE inhibition) <1.0 Comparable to donepezil
1-(2-Chlorobenzyl)-3-(6-chloroisoquinolin-4-yl)imidazolidin-2-one (Compound 4) SARS-CoV-2 Mpro inhibition 0.12 Antiviral activity
Dichloro[1-(4-tert-butyl-2-pyridyl)imidazolidine-2-thione]copper(II) (5j) Anticancer (vs. LCLC-103H, 5637, A-427) 2.5–5.0 "Self-activating" chemical nuclease

Key Observations :

  • Anti-Alzheimer’s Potential: Imidazolidin-2-one derivatives with bulky substituents (e.g., 18c) show potent acetylcholinesterase (AChE) inhibition, outperforming donepezil in some assays .
  • Antiviral Activity: Chlorinated analogs like Compound 4 exhibit nanomolar inhibitory activity against SARS-CoV-2 Mpro, highlighting the role of halogenation in enhancing binding affinity .
  • Anticancer Activity : Copper(II) complexes (e.g., 5j) demonstrate cytotoxicity via DNA cleavage, emphasizing the impact of metal coordination on bioactivity .

Biological Activity

1-(4-Methylpyridin-3-yl)imidazolidin-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features both a pyridine and an imidazolidinone ring, which may contribute to its interactions with various biological targets. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

The synthesis of this compound typically involves the reaction of 4-methyl-3-pyridinecarboxaldehyde with an imidazolidinone precursor under controlled conditions. Common reagents include catalysts and inert atmospheres to optimize yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may modulate enzymatic activities, influencing pathways involved in various disease processes. For instance, it has been investigated as a potential inhibitor of cytochrome P450 enzymes, particularly CYP17, which is implicated in steroidogenesis and cancer progression .

Anticancer Activity

This compound has shown promise in anticancer research. Preliminary studies indicate that derivatives of imidazolidinones exhibit cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound have been tested for their anti-tumor properties, demonstrating significant efficacy in vitro against breast and prostate cancer cells .

Antimicrobial Properties

Research has also explored the antimicrobial potential of this compound. Studies suggest that it may possess activity against certain bacterial strains, although specific data on this compound is limited. Its structural characteristics may allow it to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Inhibition of SARS-CoV-2 Protease

Recent investigations have focused on the ability of compounds like this compound to inhibit SARS-CoV-2 main protease (Mpro). This protease is critical for viral replication, making it a target for antiviral drug development. Preliminary findings indicate that certain derivatives may exhibit inhibitory effects on Mpro, suggesting potential applications in COVID-19 treatment .

Case Studies and Research Findings

StudyFocusKey Findings
CYP17 InhibitionDemonstrated inhibition of CYP17 enzyme activity, suggesting potential in treating hormone-dependent cancers.
Anticancer ActivityShowed significant cytotoxicity against multiple cancer cell lines in vitro, indicating promising anticancer properties.
SARS-CoV-2 Mpro InhibitionIdentified as a potential inhibitor of Mpro, with implications for antiviral therapy development.

Properties

IUPAC Name

1-(4-methylpyridin-3-yl)imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-7-2-3-10-6-8(7)12-5-4-11-9(12)13/h2-3,6H,4-5H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBCTDNLDAMDMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)N2CCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

1-(2-Chloro-ethyl)-3-(4-methyl-pyridin-3-yl)-urea (I-14a: 8.5 g, 39.96 mmol) in dry DMF (150 mL) was added to a stirred mixture of sodium hydride (2.87 g, 59.94 mmol) in THF (150 mL) at 0° C. The reaction temperature was maintained at room temperature for 30 minutes. The reaction was monitored by TLC. The reaction mixture was quenched with MeOH at 0° C., concentrated under reduced pressure and partitioned between ice water and chloroform. The organic layer was dried over Na2SO4, and concentrated under reduced pressure to afford 6.5 g (91% yield) of 1-(4-methyl-pyridin-3-yl)-imidazolidin-2-one.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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